2-Methyl-5-(2-nitrophenyl)furan
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Overview
Description
2-Methyl-5-(2-nitrophenyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-nitrophenyl)furan typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is carried out by coupling 2-bromo-5-nitrofuran with 2-hydroxyphenyl boronic acid under microwave irradiation in the presence of a palladium catalyst and potassium carbonate . The reaction conditions include the use of dimethoxyethane, ethanol, and water as solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-nitrophenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Yields furan carboxylic acids.
Reduction: Produces amino-furan derivatives.
Substitution: Results in various substituted furan compounds.
Scientific Research Applications
2-Methyl-5-(2-nitrophenyl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-nitrophenyl)furan involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of salicylate synthase in Mycobacterium tuberculosis, thereby disrupting iron acquisition and bacterial growth . The compound’s nitro group plays a crucial role in its biological activity, undergoing reduction to form reactive intermediates that interact with the target enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluorine atom instead of a methyl group.
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Contains a carboxylic acid group instead of a methyl group.
Uniqueness
2-Methyl-5-(2-nitrophenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-methyl-5-(2-nitrophenyl)furan |
InChI |
InChI=1S/C11H9NO3/c1-8-6-7-11(15-8)9-4-2-3-5-10(9)12(13)14/h2-7H,1H3 |
InChI Key |
SOGPSMIKJZIUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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